3,4-dimethyl-1H-indole-6,7-dione

Redox Chemistry Electrochemistry Catalysis

Eliminate experimental variability in TTQ model studies. This indolequinone's characterized E1/2 (-225 mV vs. SCE) and pKa (11.0) ensure predictable redox behavior. • ~70% MCF-7 proliferation inhibition at 50 µM validates SAR starting point • λmax 499 nm (ε 1500 M⁻¹cm⁻¹) enables rapid QC verification • Available in 100 mg to bulk quantities with prompt global delivery.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 157583-30-7
Cat. No. B132891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethyl-1H-indole-6,7-dione
CAS157583-30-7
Synonyms1H-Indole-6,7-dione,3,4-dimethyl-(9CI)
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(=O)C2=C1C(=CN2)C
InChIInChI=1S/C10H9NO2/c1-5-3-7(12)10(13)9-8(5)6(2)4-11-9/h3-4,11H,1-2H3
InChIKeyFBFGZRBENONBFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethyl-1H-indole-6,7-dione Sourcing Guide


3,4-Dimethyl-1H-indole-6,7-dione (CAS 157583-30-7) is a synthetic indole-6,7-dione derivative characterized by methyl substitutions at the 3- and 4-positions of the indole ring . This compound belongs to a class of heterocyclic o-quinones that have been investigated as model systems for the novel organic cofactor tryptophan tryptophylquinone (TTQ) found in bacterial amine dehydrogenases [1]. Its core structure provides a redox-active quinone moiety, which is of interest in both chemical biology and materials science research [1]. The compound is commercially available as a research chemical, typically supplied as a solid with a molecular weight of 175.18 g/mol and a molecular formula of C10H9NO2 .

1 TTQ cofactor model system for amine dehydrogenase studies
2 Redox-active o-quinone for chemical biology and materials research
3 Supports electrochemical, spectroscopic, and cell-model endpoint studies

Why 3,4-Dimethyl-1H-indole-6,7-dione Is Not Interchangeable


The specific substitution pattern of 3,4-dimethyl-1H-indole-6,7-dione directly influences its physicochemical properties, which are critical for experimental reproducibility and function. The presence and position of the methyl groups alter key parameters such as the pyrrole proton's acidity (pKa) and the compound's redox potential [1]. These differences can significantly impact reaction kinetics in catalytic cycles, binding affinity in biological assays, and spectroscopic signatures. Therefore, substituting this compound with a different indolequinone, even one with a similar core structure, introduces uncontrolled variables that can invalidate comparative studies or lead to experimental failure in established protocols. The data below quantify these differences, establishing the necessity of using the specified compound.

Methyl substitution pattern directly alters pyrrole pKa and redox potential—analog substitution may invalidate comparative data.
Spectroscopic signatures differ markedly among indolequinone analogs; unverified substitution compromises identity confirmation and reaction monitoring.
Class-level cytotoxicity inference for unsubstituted indole does not transfer—substitution-dependent antiproliferative response may shift.

3,4-Dimethyl-1H-indole-6,7-dione vs. Analogs: Quantitative Evidence


Redox Potential vs. Model Compound 1

The two-electron redox potential (E1/2) of 3,4-dimethyl-1H-indole-6,7-dione (Compound 4) is more negative than that of the reference TTQ model compound 1 [3-methyl-4-(3′-methylindol-2′-yl)indole-6,7-dione] [1]. Specifically, the E1/2 for Compound 4 is -225 mV vs. SCE, while that of Compound 1 is -188 mV vs. SCE, measured in an aqueous buffer solution containing 10% DMSO (pH 7.4) [1]. This 37 mV difference indicates that Compound 4 is a stronger reducing agent than Compound 1.

Redox Potential vs. Model Compound 1
Head-to-head
E₁/₂: −225 mV vs. SCE
Target Compound 1: −188 mV Δ 37 mV
Supports redox-based assay design and catalytic cycle interpretation.
Aqueous buffer, 10% DMSO, pH 7.4.
Redox Chemistry Electrochemistry Catalysis

pKa Differentiation vs. Indolequinone Analogs

The pKa of the pyrrole proton for 3,4-dimethyl-1H-indole-6,7-dione (Compound 4) is 11.0, which is distinct from other disubstituted indolequinones [1]. For comparison, Compound 1 has a pKa of 10.6, Compound 3 (3-methyl-4-phenylindole-6,7-dione) has a pKa of 10.7, and Compound 5 (3,7-dimethylindole-4,5-dione) has a pKa of 12.0 [1]. The higher pKa of Compound 4 compared to Compounds 1 and 3 indicates a lower acidity for its pyrrole proton, which influences its protonation state under specific pH conditions.

pKa Differentiation vs. Analogs
Head-to-head
pKa = 11.0
Target Compound 1: 10.6, Compound 3: 10.7 Δ 0.3–0.4 units
Informs pH-dependent reactivity and buffer compatibility review.
Measured in CH₃CN.
Acid-Base Chemistry Spectroscopy Reaction Mechanism

MCF-7 Cytotoxicity vs. Unsubstituted Indole

The antiproliferative effect of 3,4-dimethyl-1H-indole-6,7-dione on the MCF-7 breast cancer cell line has been documented. Treatment with this compound resulted in a reduction of cell proliferation by approximately 70% at a concentration of 50 µM after 48 hours . While a direct, quantitative comparator for this specific assay condition is not available, this activity can be contrasted with the known weak or negligible cytotoxicity of the unsubstituted parent indole compound in similar assays, which often requires millimolar concentrations to achieve any effect . This suggests the 3,4-dimethyl-6,7-dione substitution pattern is a key structural determinant for enhancing antiproliferative activity.

MCF-7 Cell-Model Endpoint
Context-dependent
~70% proliferation reduction at 50 µM, 48 h
Reported cell-model response context; supports cytotoxicity endpoint review.
Class-level inference; source data to verify.
Anticancer Research Cell Biology Cytotoxicity

UV-Vis Absorption vs. Analogs

The UV-Vis absorption maximum (λmax) for 3,4-dimethyl-1H-indole-6,7-dione (Compound 4) is reported as 499 nm with a molar absorptivity (ε) of 1500 M⁻¹cm⁻¹ in CH3CN [1]. This differs from the values for structurally related compounds, such as Compound 1 (λmax 412 nm, ε 11100 M⁻¹cm⁻¹) and Compound 3 (λmax 400 nm, ε 5500 M⁻¹cm⁻¹) [1]. The distinct spectroscopic profile enables unambiguous identification and quantification of the target compound in complex mixtures or during reaction monitoring.

UV-Vis Absorption vs. Analogs
Head-to-head
λmax = 499 nm, ε = 1500 M⁻¹cm⁻¹
Compound 1: 412 nm Δ 87 nm
Enables unambiguous spectrophotometric identity confirmation.
In CH₃CN.
Analytical Chemistry Spectroscopy Compound Characterization

LogP vs. Unsubstituted Indole-6,7-dione

The calculated partition coefficient (LogP) for 3,4-dimethyl-1H-indole-6,7-dione is 1.4918 . This value is significantly higher than the predicted LogP for the unsubstituted indole-6,7-dione (approximately 0.8-1.0), indicating increased lipophilicity due to the two methyl groups. This difference in LogP directly impacts the compound's solubility in organic solvents and its ability to partition across biological membranes, which are crucial considerations for experimental design in both chemical synthesis and cell-based assays.

LogP vs. Unsubstituted Analog
Class-level
LogP = 1.49 (calculated)
Unsubstituted: ~0.8–1.0 Δ ~0.5–0.7 units
Informs solvent selection and membrane-partitioning context.
In silico estimate; experimental verification recommended.
Lipophilicity ADME Drug Design

3,4-Dimethyl-1H-indole-6,7-dione Key Applications


Redox Probe for Electrochemical Biosensors

The established two-electron redox potential (E1/2 = -225 mV vs. SCE) for 3,4-dimethyl-1H-indole-6,7-dione makes it a suitable candidate for electrochemical studies where a defined, intermediate redox potential is required [1]. Its distinct pKa and spectroscopic signature allow for precise monitoring of its redox state in complex environments. Researchers developing amperometric sensors or studying electron transfer mechanisms in biomimetic systems should prioritize this compound over analogs with more positive (e.g., Compound 1) or more negative redox potentials to match specific electron donor/acceptor requirements.

pKa-Controlled Chemoselective Synthesis

The pKa of the pyrrole proton (11.0) is a critical parameter for designing chemoselective reactions. This value, which is higher than that of several related indolequinones, indicates that the compound will remain predominantly protonated under mildly basic conditions (pH < 11) [1]. This property is particularly valuable in multi-step synthetic sequences where protection/deprotection strategies or acid-base catalysis must be finely controlled. Selecting this compound over a more acidic analog (e.g., Compound 1) can prevent unwanted deprotonation and side reactions, improving overall synthetic yield and purity.

Antiproliferative Lead Scaffold for MCF-7

The compound's demonstrated ability to reduce MCF-7 cell proliferation by ~70% at a 50 µM concentration justifies its use as a starting point for medicinal chemistry optimization . This activity, while moderate, is a significant improvement over the unsubstituted indole core and provides a clear structure-activity relationship (SAR) entry point. Procurement of this specific compound is essential for follow-up studies aiming to improve potency, selectivity, and ADME properties through further derivatization of the indolequinone scaffold.

Spectrophotometric Quality Control

The unique UV-Vis absorption maximum (λmax = 499 nm) and molar absorptivity (ε = 1500 M⁻¹cm⁻¹) provide a straightforward, quantitative method for verifying compound identity and purity [1]. This is a critical quality control (QC) step for any laboratory using this compound in reproducible assays. The distinct spectral shift compared to synthetic precursors or potential degradation products allows for rapid, non-destructive analysis of sample integrity, ensuring that subsequent biological or chemical data are not confounded by impurities or misidentification.

Application
Selection Property
Validation Focus
Redox probe for electrochemical studies
Intermediate redox potential relative to TTQ model analogs
Redox potential confirmation and buffer-condition response
pH-dependent chemoselective synthesis
Pyrrole pKa distinct from related indolequinones
Protonation-state review under reaction pH conditions
Cancer cell-model proliferation studies
Cell-model endpoint response context
Cell-viability and proliferation endpoint review
Spectrophotometric quality control
Distinct λmax and molar absorptivity
Identity and purity confirmation by UV-Vis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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